molecular formula C10H16F3NO5 B3047461 cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate CAS No. 1398504-24-9

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate

Cat. No. B3047461
CAS RN: 1398504-24-9
M. Wt: 287.23
InChI Key: XNGOAWUKEJKCHO-HHQFNNIRSA-N
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Description

“Cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C10H16F3NO5 . It has a molecular weight of 287.23 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.23 . The boiling point and other physical and chemical properties are not specified in the search results .

Scientific Research Applications

Pharmacokinetics and Efficacy

Research into similar compounds has demonstrated their potential in pharmacokinetics, therapeutic efficacy, and reduced toxicity. For instance, studies on aminoglycosides, which share structural similarities, have shown promising pharmacokinetic properties and lower nephrotoxicity compared to traditional compounds, suggesting that modifications in the chemical structure, akin to introducing the "cis-Ethyl" group and "trifluoroacetate" moiety, could enhance therapeutic profiles while minimizing side effects (Marre et al., 1979).

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in medicinal chemistry for designing more effective and safer drugs. Analogous compounds, particularly those involving pyran rings and specific substituents, have been extensively studied to understand their interaction with biological targets. These studies have led to the development of potent compounds with varied therapeutic activities, suggesting that the specific arrangement of the "cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate" and "2,2,2-trifluoroacetate" groups could significantly impact biological activity and receptor affinity (Sharma et al., 1990).

Antihyperglycemic Agents

The synthesis and structure-activity relationship studies of compounds containing the "trifluoromethyl" group, akin to "2,2,2-trifluoroacetate," have led to the identification of new antihyperglycemic agents. These compounds exhibit potent activity by influencing glucose metabolism, which is indicative of the potential of "cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate" in the development of diabetes treatments (Kees et al., 1996).

Antiinflammatory Actions

Research into similar structures has revealed compounds with significant antiinflammatory properties, providing insights into how the "cis-Ethyl" and "trifluoroacetate" components might contribute to antiinflammatory activity. Such compounds have shown efficacy in various models of inflammation, suggesting potential applications in treating inflammatory diseases (Martel et al., 1976).

Antitumor Activity

Platinum complexes, incorporating ligands similar to "cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate," have demonstrated antitumor activity, suggesting that the structural features of "cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate" could be harnessed for cancer therapy. The specific configuration and functional groups may interact with biological targets to inhibit tumor growth and metastasis (Hollis et al., 1990).

properties

IUPAC Name

ethyl (3R,4R)-3-aminooxane-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2HF3O2/c1-2-12-8(10)6-3-4-11-5-7(6)9;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;(H,6,7)/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGOAWUKEJKCHO-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCOC[C@@H]1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate

CAS RN

1398504-24-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398504-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 2
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 3
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 4
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cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate
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cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 6
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate

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